The table below summarizes the key molecular interactions of Tyrphostin A1 and the resulting biological effects, as supported by experimental evidence.
| Molecular Target / Pathway | Observed Effect | Biological Outcome |
|---|---|---|
| CD40 Signaling [1] | Inhibits NF-κB nuclear translocation; reduces IL-12 p40 production in macrophages. | Impairs antigen-presenting cell (APC) activation and subsequent Th1 cell development. |
| IL-12 Signaling [1] | Inhibits tyrosine phosphorylation of Tyk2 kinase. | Blocks IL-12 signal transduction, preventing Th1 cell amplification. |
| JAK2 Kinase [1] | Shows no significant inhibition at relevant concentrations. | Highlights specificity, distinguishing it from other tyrphostins like B42. |
| Angiotensin II Ca²⁺ Signaling [2] | No significant effect on Ang II-induced calcium transients in vascular smooth muscle cells. | Serves as a negative control, confirming its selectivity and that it is not a general tyrosine kinase inhibitor. |
The following diagram illustrates the core signaling pathway that this compound inhibits, leading to its immunosuppressive effects.
This compound inhibits CD40 signaling and NF-κB activation.
The foundational findings on this compound are derived from a set of specific experimental models. The table below outlines the key methodologies and results.
| Experimental Model | Protocol Summary | Key Findings |
|---|---|---|
| In Vitro: Macrophage IL-12 Assay [1] | Mouse splenic macrophages were stimulated with soluble CD40 ligand (sCD40L). This compound was added at concentrations up to 10 µM. IL-12 p40 levels in the culture supernatant were measured. | A dose-dependent inhibition of IL-12 p40 secretion, with maximal inhibition of 62.5% at 10 µM. |
| In Vitro: T-Cell Proliferation [1] | Proliferation of a myelin basic protein (MBP)-specific Th1 cell clone (HS-17) was measured in response to its antigen. This compound was added at 10 µM. | A 54% reduction in antigen-specific Th1 cell proliferation. |
| In Vivo: Experimental Allergic Encephalomyelitis (EAE) [1] | SJL/J mice (a model for multiple sclerosis) were used. This compound was administered at 50 mg/kg twice daily after EAE induction. | Significant amelioration of EAE clinical symptoms compared to untreated controls. |
This compound is part of a larger family of compounds, and its specificity is best understood in contrast to its analogs.
Based on its known mechanism, this compound serves as a valuable tool in biomedical research.
The table below summarizes the fundamental identifiers and physical characteristics of Tyrphostin A1.
| Property | Description |
|---|---|
| CAS Number | 2826-26-8 [1] [2] [3] |
| Molecular Formula | C₁₁H₈N₂O [1] [2] [3] |
| Molecular Weight | 184.19 g/mol [1] [2] [3] |
| Melting Point | 113 - 116 °C [2] [4] [5] |
| Appearance | Off-white to light yellow solid [2] [3] [6] |
| Form | Crystalline powder [2] [5] |
For laboratory use, the following solubility data and storage conditions are recommended.
| Parameter | Specification | Source / Context |
|---|---|---|
| Solubility in DMSO | ≥ 100 mg/mL (542.92 mM) [3] [6] | For preparing stock solutions; solution may be hygroscopic [3]. |
| Solubility in Chloroform | ~50 mg/mL [2] [4] [5] | - |
| Storage (Powder) | -20°C, desiccated [1] [3] [6] | Stable for up to 3 years [1] [3]. |
| 4°C, desiccated [1] [3] | Stable for up to 2 years [1] [3]. | |
| Storage (Solution) | -80°C | Stable for 6 months to 2 years [1] [3]. |
| -20°C | Stable for 1 month to 1 year [1] [3]. | |
| Handling Precautions | Light sensitive; keep container tightly sealed [2] [5] [7]. | - |
For a typical workflow in preparing stock solutions of this compound in DMSO, you can follow these steps and refer to the diagram below.
Stock solution preparation workflow. Warm and sonicate to dissolve, aliquot, and store frozen to ensure stability.
One referenced protocol for preparing an in vivo dosing solution is as follows [3]:
While one Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture" [1], commercial chemical databases assign the following hazard statements, which should be adhered to in the laboratory [2] [5] [7]:
Precautionary Measures:
This compound is often utilized as a negative control in experiments involving tyrphostin compounds due to its weak activity. Its reported uses include:
Tyrphostin A1, also known chemically as (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile, represents one of the foundational compounds in the tyrphostin family of tyrosine kinase inhibitors. With a molecular weight of 184.19 g/mol and CAS registry number 2826-26-8, this compound features a benzylidenemalononitrile core structure that serves as the fundamental scaffold for this class of inhibitors [1]. Tyrphostins were first developed in the late 1980s as synthetic analogs of the natural product erbstatin, with the name "tyrphostin" derived from "tyrosine phosphorylation inhibitor" [2]. These compounds were strategically designed to compete with ATP or substrate binding sites on kinase enzymes, thereby modulating phosphorylation-dependent signaling cascades in cells.
Unlike many other tyrphostins that demonstrate potent kinase inhibitory activity, this compound occupies a unique position as it exhibits significantly weaker activity against classical tyrosine kinase targets compared to its analogs. Specifically, its IC50 value for epidermal growth factor receptor (EGFR) kinase inhibition exceeds 1250 μM, making it orders of magnitude less potent than other well-characterized tyrphostins such as AG1478 (which targets EGFR) or AG1295 (which targets PDGFR) [2] [1]. This relative weakness in direct kinase inhibition has led to this compound being frequently employed as a negative control compound in mechanistic studies aiming to distinguish specific kinase-mediated effects from non-specific cellular responses [3] [1]. Despite its classification as a weak kinase inhibitor, research has revealed that this compound possesses significant and specific immunomodulatory activities, particularly within CD40 signaling pathways, making it a compound of substantial interest for investigating autoimmune and inflammatory diseases.
Through extensive research, this compound has been demonstrated to exert its primary biological effects through modulation of key immune signaling pathways, with particularly potent activity in inhibiting CD40-mediated signaling cascades. The CD40 receptor belongs to the tumor necrosis factor (TNF) receptor superfamily and plays a critical role in adaptive immune responses by regulating antigen-presenting cell activation and T-cell differentiation [3]. Research has revealed that this compound effectively blocks CD40 ligand-stimulated IL-12 production in macrophage cultures through a multi-faceted mechanism that impacts both upstream signaling events and downstream gene expression [4] [3].
At the molecular level, this compound treatment results in the inhibition of NF-κB translocation to the nucleus, a critical step in the inflammatory signaling cascade. This blockade prevents the activation of IL-12 p40 gene expression, thereby reducing the synthesis and secretion of this key pro-inflammatory cytokine [4]. The IL-12 p40 subunit is an essential component of the bioactive IL-12 heterodimer, which functions as a master regulator of Th1 cell development and adaptive immunity. The following diagram illustrates the core signaling pathway affected by this compound:
Illustration of this compound's inhibition of the CD40 signaling pathway, preventing NF-κB activation and subsequent IL-12 mediated Th1 cell differentiation.
Table 1: Primary Molecular Targets and Functional Consequences of this compound Treatment
| Molecular Target | Experimental System | Biological Effect | Potency/IC50 |
|---|---|---|---|
| CD40 Signaling Pathway | Murine splenic macrophages | Inhibition of IL-12 p40 production | 62.5% inhibition at 10 μM |
| NF-κB Nuclear Translocation | Macrophage cultures | Blockade of CD40L-induced NF-κB activation | Not specified |
| Th1 Cell Differentiation | Antigen-specific T-cell cultures | Reduction in Th1 cell generation | Significant reduction at 10 μM |
| EGFR Kinase | In vitro kinase assays | Minimal inhibitory activity | IC50 > 1250 μM |
| Experimental Allergic Encephalomyelitis (EAE) | SJL/J mouse model | Disease attenuation | Significant clinical improvement |
Beyond its direct effects on CD40 signaling, this compound demonstrates broad immunomodulatory properties that impact multiple aspects of adaptive immunity. The compound effectively reduces antigen-induced generation of Th1 cells, which are central mediators of inflammatory autoimmune pathologies [4] [3]. This inhibition of Th1 cell development occurs as a consequence of diminished IL-12 production from antigen-presenting cells, creating a local cytokine environment that is less conducive to Th1 differentiation. The central role of IL-12 in promoting Th1 responses makes this axis particularly significant for autoimmune conditions characterized by excessive Th1 activity, such as multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE).
Interestingly, while this compound demonstrates significant activity in immune cells, it exhibits minimal inhibition against receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), with reported IC50 values exceeding 1250 μM [1]. This selectivity profile distinguishes it from many other tyrphostins that show potent activity against various tyrosine kinases. For instance, tyrphostin AG1478 is a potent EGFR inhibitor, AG1295 selectively blocks platelet-derived growth factor receptor (PDGFR), and AG490 inhibits Jak-2 signaling [2]. The unique target specificity of this compound suggests that its effects on CD40 signaling may occur through mechanisms distinct from classical tyrosine kinase inhibition, possibly involving interference with adaptor protein interactions or activation of counter-regulatory pathways.
The immunomodulatory capacity of this compound has been extensively characterized through a series of in vitro experiments employing primary immune cells and established cell lines. In murine splenic macrophage cultures, treatment with this compound resulted in a dose-dependent decrease in IL-12 p40 production following stimulation with soluble CD40 ligand (sCD40L). The maximal inhibition of 62.5% was achieved at a concentration of 10 μM, with lower concentrations producing intermediate effects, demonstrating a classic concentration-response relationship [4] [3]. This inhibition was functionally significant, as conditioned media from this compound-treated macrophages showed a reduced capacity to support Th1 cell responses, highlighting the compound's ability to disrupt the critical dialog between antigen-presenting cells and T lymphocytes.
Further mechanistic studies revealed that this compound blocks CD40L-induced translocation of the transcription factor NF-κB to the nucleus and reduces activation of the IL-12 p40 gene [4]. NF-κB serves as a master regulator of inflammatory gene expression, and its inhibition represents a potent anti-inflammatory mechanism. Additionally, researchers directly examined the effect of this compound on myelin basic protein (MBP)-stimulated proliferation of the HS-17 Th1 cell clone, finding that addition of 10 μM this compound significantly reduced antigen-driven T-cell proliferation [3]. This effect on T-cell responses further underscores the compound's ability to disrupt the activation and expansion of autoreactive T-cell populations that drive autoimmune pathology.
The therapeutic potential of this compound has been evaluated using the experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice, a well-established animal model for multiple sclerosis. Treatment with this compound resulted in significant attenuation of disease severity, reduced clinical scores, and decreased generation of myelin basic protein-specific encephalitogenic T cells [4] [3]. EAE is considered an archetypal CD4+ Th1 cell-mediated autoimmune disease, with proinflammatory cytokines playing a central role in its pathogenesis. The efficacy of this compound in this model provides compelling evidence for its ability to modulate autoimmune responses in vivo through disruption of the CD40-IL-12-Th1 signaling axis.
The following experimental workflow illustrates the key methods used to evaluate this compound in EAE research:
Key experimental approaches for evaluating this compound effects in autoimmune disease models, combining in vitro and in vivo methodologies.
The translational significance of these findings is substantial, as IL-12 p40 mRNA has been detected in MS plaque lesions from human patients, suggesting conserved involvement of this pathway in human demyelinating diseases [3]. The demonstration that this compound can effectively modulate this pathway in vivo provides a proof-of-concept for targeting CD40 signaling as a therapeutic strategy for autoimmune conditions. Furthermore, the reduced generation of encephalitogenic T cells in treated animals indicates that the compound can disrupt the initial activation and expansion of autoreactive lymphocyte populations, potentially preventing disease initiation or progression.
This compound serves several important functions in experimental design and mechanistic studies:
Negative Control Applications: Due to its weak activity against most tyrosine kinases, this compound is frequently employed as a negative control compound to distinguish specific kinase inhibition from non-specific effects in studies utilizing more potent tyrphostins [3] [1]. This application is particularly valuable when investigating compounds like tyrphostin B42 (which inhibits JAK2 phosphorylation) or other tyrphostins with defined molecular targets.
CD40 Signaling Research: The compound represents an important pharmacological tool for dissecting CD40-mediated signaling pathways in immune cells, especially those leading to IL-12 production and Th1 cell differentiation [4] [3]. Its specific inhibition of this pathway enables researchers to probe the functional consequences of disrupting this specific arm of immune activation without globally suppressing kinase activity.
Autoimmune Disease Modeling: this compound provides a means to modulate disease-relevant pathways in experimental models of autoimmune conditions, particularly EAE, allowing for investigation of the specific contribution of CD40-IL-12-Th1 axis to disease pathogenesis [3]. This application helps validate molecular targets for therapeutic development.
Table 2: Experimental Specifications for this compound Application in Research Settings
| Experimental Context | Recommended Concentration | Treatment Duration | Vehicle/Solubility |
|---|---|---|---|
| Macrophage cultures (IL-12 inhibition) | 10 μM (maximal effect) | Pre-treatment 1h before stimulation + during stimulation | DMSO (stock: 100 mg/mL) |
| T-cell proliferation assays | 10 μM | During antigen stimulation period | DMSO (<0.1% final concentration) |
| In vivo EAE therapy | Not specified in results | Initiated around time of immunization | Likely DMSO-based vehicle |
| Electrophysiology studies (control) | Similar to other tyrphostins | During recording | Aqueous buffer solutions |
For in vitro applications, researchers typically prepare stock solutions of this compound in DMSO at concentrations of 100 mg/mL (approximately 543 mM), which can be further diluted into cell culture media to achieve the desired working concentration [1]. It is crucial to maintain DMSO concentrations below 0.1% to avoid solvent-related cytotoxicity. In macrophage culture experiments, maximal inhibition of IL-12 p40 production (62.5%) was observed at 10 μM concentration, with pre-treatment of approximately 1 hour before CD40L stimulation providing effective pathway inhibition [3].
For in vivo administration in the EAE model, specific dosing protocols were not detailed in the available literature, but common practice for small molecule inhibitors in animal models typically involves daily administration via intraperitoneal injection, often at doses ranging from 5-25 mg/kg [3]. Treatment is generally initiated around the time of immunization to target the early activation phase of autoreactive T cells. When handling this compound, researchers should note that the solid compound appears as an off-white to yellow powder and should be stored at -20°C with protection from light and moisture to maintain stability [1].
This compound represents a valuable pharmacological tool with a unique profile of biological activity, characterized by potent inhibition of CD40-mediated signaling and IL-12 production despite minimal activity against classical tyrosine kinase targets. The compound's ability to attenuate EAE in murine models highlights the therapeutic potential of targeting the CD40-IL-12-Th1 axis in autoimmune and inflammatory diseases. Furthermore, its well-established role as a negative control in kinase inhibitor studies ensures its continued relevance in mechanistic research.
This compound (also known as AG9) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by its benzylidenemalononitrile core structure. With the chemical name (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile (CAS Number: 2826-26-8), this compound has demonstrated significant immunomodulatory properties despite its relatively weak direct kinase inhibition compared to other tyrphostins. This compound has emerged as a particularly valuable research tool due to its specific ability to inhibit the CD40 signaling pathway, thereby reducing IL-12 production in macrophages and impairing Th1 cell development. This makes it especially relevant for investigating Th1-mediated autoimmune diseases such as experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis. [1] [2] [3]
The compound exhibits a molecular weight of 184.19 g/mol with the molecular formula C₁₁H₈N₂O. Its chemical structure features both nitrile groups and a methoxy-substituted aromatic ring, which contributes to its biological activity. Unlike many other tyrphostins that primarily target growth factor receptors such as EGFR, this compound appears to exert its most significant effects through modulation of immune signaling pathways, particularly those involving CD40 and NF-κB translocation. Researchers value this compound not only for its specific immunomodulatory effects but also as a control compound to distinguish tyrosine kinase-mediated effects from other non-specific actions when studying tyrphostin family members. [3] [4]
This compound may be susceptible to hydrolysis under certain conditions, as observed with structurally similar tyrphostins. While specific stability data for this compound in aqueous solutions is limited in the available literature, related compounds like Tyrphostin A9 have shown significant degradation in biological matrices. As a precaution, prepare fresh working solutions for each experiment and avoid extended storage in aqueous buffers. Monitor solutions for color changes from off-white to yellow, which may indicate degradation. [5]
This protocol outlines the procedure for evaluating the effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures, based on established methodologies. [1] [2]
This protocol describes the assessment of this compound effects on antigen-specific Th1 cell development and proliferation.
This protocol evaluates the effect of this compound on CD40L-induced NF-κB nuclear translocation.
The therapeutic effects of this compound primarily occur through inhibition of the CD40 signaling pathway, which plays a critical role in immune activation and Th1-mediated autoimmunity. The molecular mechanisms involve multiple key steps in immune cell signaling: [1] [2]
Figure 1: this compound Inhibition of CD40 Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound interferes with CD40-mediated NF-κB activation, subsequently reducing IL-12 production and Th1 cell differentiation, ultimately leading to attenuation of experimental autoimmune encephalomyelitis (EAE).
The primary molecular target of this compound in the context of immunomodulation appears to be the CD40 signaling cascade. CD40 engagement normally triggers a series of intracellular events leading to NF-κB activation, but this compound effectively blocks CD40L-induced translocation of NF-κB to the nucleus. This inhibition occurs upstream in the signaling pathway, ultimately reducing activation of the IL-12 p40 gene. The CD40 receptor belongs to the TNF receptor superfamily, and its signaling involves the recruitment of adapter proteins (TRAFs) and activation of IKK complex, which leads to IκB degradation and NF-κB nuclear translocation. This compound appears to interrupt this process, potentially through inhibition of specific tyrosine phosphorylation events required for signal propagation. [1] [2]
Beyond its effects on NF-κB translocation, this compound also demonstrates additional immunomodulatory properties. The compound reduces secretion of the proinflammatory cytokine IL-12 from antigen-presenting cells and inhibits antigen-induced generation of Th1 cells. This dual action on both innate and adaptive immune responses makes it particularly effective in suppressing Th1-mediated autoimmune processes. The specificity of these effects is supported by evidence showing that this compound does not significantly inhibit other tyrosine kinases such as EGFR at concentrations that effectively block CD40 signaling, suggesting a unique mechanism distinct from its originally proposed function as a general tyrosine kinase inhibitor. [1] [2] [3]
The following protocol details the use of this compound in the SJL/J mouse model of experimental allergic encephalomyelitis (EAE), a well-established model for multiple sclerosis research.
Table 1: Summary of this compound Effects in Experimental Systems
| Experimental System | Concentration/Dose | Observed Effect | Significance |
|---|---|---|---|
| Macrophage IL-12 production | 10 μM | 62.5% inhibition of IL-12 p40 | P < 0.01 vs. control [1] |
| Th1 cell proliferation | 10 μM | ~40% inhibition of antigen-specific proliferation | P < 0.05 vs. control [1] |
| NF-κB nuclear translocation | 10 μM | Blocked CD40L-induced translocation | Demonstrated by EMSA [1] |
| EAE clinical score | 25 mg/kg/day | Significant attenuation of disease severity | P < 0.01 vs. vehicle control [1] |
| Endotoxic shock model | 25 mg/kg | Attenuated circulatory failure and organ dysfunction | P < 0.05 vs. LPS control [6] |
This compound displays a distinct activity profile compared to other commonly used tyrphostins, which is important for proper experimental design and interpretation:
Table 2: Comparison of this compound with Selected Tyrphostin Analogs
| Tyrphostin | Primary Targets | Key Biological Effects | Distinguishing Features |
|---|---|---|---|
| This compound | CD40 signaling pathway | Inhibits IL-12 production, Th1 development, EAE | Weak EGFR inhibition (IC₅₀ > 1250 μM) [1] [3] |
| AG126 | Multiple tyrosine kinases | Anti-inflammatory, protects from endotoxic shock | Broad kinase inhibition, reduces iNOS expression [6] |
| AG556 | Multiple tyrosine kinases | Anti-inflammatory, neuroprotective | Attenuates endotoxin-induced organ failure [6] |
| Genistein | Protein tyrosine kinases | General kinase inhibition, various effects | Broad-spectrum activity, isoflavone structure [6] [8] |
| Adaphostin | Bcr/Abl kinase | Antileukemic activity, ROS generation | Cytotoxic rather than immunomodulatory [9] |
This compound represents a specialized immunomodulatory tool with particular utility in studying CD40-mediated signaling, Th1 cell differentiation, and autoimmune neuroinflammation. Its unique mechanism of action involving inhibition of NF-κB translocation and IL-12 production, coupled with its relatively weak general tyrosine kinase inhibition, distinguishes it from other tyrphostins. The detailed protocols provided in this document enable researchers to effectively utilize this compound for investigating immunologic pathways and developing potential therapeutic strategies for Th1-mediated autoimmune conditions such as multiple sclerosis. When applied according to the established protocols, this compound provides consistent and reproducible inhibition of specific immune responses, making it a valuable compound for both basic immunology research and preclinical drug development.
This compound (also known as AG9) is a member of the tyrphostin family of organic compounds characterized by a benzylidenemalononitrile nucleus. Unlike many other tyrphostins that primarily target tyrosine kinase activities, this compound exhibits a unique biological profile that makes it particularly valuable for specific research applications. It is chemically described as [(4-Methoxybenzylidene)malononitrite] or α-Cyano-(4-methoxy)cinnamonitrile with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol [1]. This compound is notably recognized for its distinctive properties as a relatively weak kinase inhibitor while demonstrating significant immunomodulatory effects, particularly within the CD40 signaling pathway and interleukin-12 (IL-12) production regulation.
Originally developed during early kinase inhibitor research, this compound has found its primary research utility as a specific immunomodulatory agent and an important negative control in tyrosine kinase inhibition studies. Its significance in research stems from its ability to selectively inhibit certain signaling pathways without substantially affecting kinase activities that are typically sensitive to other tyrphostins [2]. This unique characteristic allows researchers to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses when comparing multiple tyrphostin compounds in experimental settings. The compound's most prominent documented applications involve the study of immune responses, T-cell differentiation, and autoimmune disease mechanisms, particularly in the context of experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis research [3] [2].
This compound possesses specific chemical characteristics that define its behavior in experimental systems and contribute to its biological activity. The compound features a cyanoacrylate moiety that contributes to its electron-deficient properties and potential for molecular interactions. The chemical structure includes a methoxybenzylidene group linked to a malononitrile moiety, creating a conjugated system that is significant for its electronic characteristics and potential molecular interactions [1] [4]. The compound is typically supplied as an off-white to yellow solid with a CAS registry number of 2826-26-8 [1].
Regarding solubility characteristics, this compound is highly soluble in DMSO (≥100 mg/mL or 542.92 mM), which represents the recommended solvent for preparing stock solutions. This high solubility allows researchers to create concentrated stock solutions that can be diluted into aqueous buffer systems for various experimental applications. The compound demonstrates sufficient stability when stored properly, with recommended storage conditions of -20°C for the powder form, while stock solutions in DMSO should be stored at -80°C for long-term preservation [1]. It is important to note that DMSO stock solutions are typically stable for up to one year when stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Immunomodulation Research: this compound has demonstrated significant effects on the CD40 signaling pathway, which plays a critical role in immune response coordination. The compound inhibits CD40L-stimulated IL-12 production in macrophage cultures, with studies showing maximal inhibition (62.5%) occurring at a concentration of 10 μM [3] [2]. This effect on IL-12 production subsequently influences T-helper cell differentiation, specifically reducing the generation of Th1 cells, which are crucial for cellular immune responses against intracellular pathogens and involved in autoimmune pathologies.
Autoimmune Disease Modeling: Due to its effects on IL-12 production and Th1 differentiation, this compound has been employed in studies of experimental allergic encephalomyelitis (EAE), a well-established animal model of multiple sclerosis. Treatment with this compound results in attenuation of EAE in SJL/J mice, supporting its research utility for investigating mechanisms and potential interventions for Th1-mediated autoimmune conditions [3] [2].
Kinase Inhibition Studies: While this compound is notably a much weaker kinase inhibitor than other tyrphostins (IC₅₀ > 1250 μM for epidermal growth factor receptor kinase), this characteristic makes it particularly valuable as a negative control in experiments designed to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses [1]. This application is crucial for validating the specificity of findings observed with more potent tyrosine kinase inhibitors.
Vascular Function Research: this compound has been utilized in cardiovascular studies examining signaling pathways in vascular smooth muscle. Notably, it served as an inactive analogue control in investigations of vasopressin-induced contractions in mesenteric resistance arteries, where it did not influence contraction, in contrast to the active tyrosine kinase inhibitor tyrphostin A23 [5].
This protocol describes the procedure for evaluating the inhibitory effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures. The assay measures the compound's ability to interfere with the CD40 signaling pathway, which represents a critical co-stimulatory signal for IL-12 production in antigen-presenting cells [3] [2]. The bioactivity is quantified through the detection of IL-12 p40 subunit expression, which forms part of the bioactive IL-12 heterodimer (p70) essential for Th1 cell differentiation and immune responses.
Macrophage Preparation and Plating:
Compound Treatment:
CD40L Stimulation and Sample Collection:
IL-12 p40 Quantification:
Data Analysis:
Table 1: Key Experimental Parameters for IL-12 Inhibition Assay
| Parameter | Specification | Notes |
|---|---|---|
| Cell density | 1 × 10⁶ cells/well | 24-well plate format |
| This compound concentration range | 1-20 μM | Final DMSO concentration ≤0.1% |
| Pre-incubation time | 1-2 hours | Prior to CD40L stimulation |
| CD40L stimulation concentration | 1-5 μg/mL | Requires preliminary optimization |
| Stimulation duration | 18-24 hours | Time for IL-12 accumulation |
| Key readout | IL-12 p40 levels | Measured by ELISA |
This protocol assesses the impact of this compound on the generation of Th1 cells in response to antigen stimulation. The assay measures the compound's ability to modulate T-cell differentiation, which occurs secondary to its inhibition of IL-12 production by antigen-presenting cells [2]. The method employs myelin basic protein (MBP) peptide-specific T-cell clones or primary T-cells from appropriately immunized animals to evaluate Th1 proliferation and differentiation in the presence of this compound.
Cell Preparation:
Compound Treatment and Antigen Stimulation:
Proliferation Measurement:
IFN-γ Detection:
Data Analysis:
Table 2: Key Parameters for Th1 Differentiation and Proliferation Assay
| Parameter | Specification | Notes |
|---|---|---|
| T-cell density | 2 × 10⁴ cells/well | 96-well plate format |
| APC:T-cell ratio | 1:1 to 2:1 | Requires optimization for specific system |
| Antigen concentration | 5-20 μM MBP peptide | Concentration depends on antigen affinity |
| This compound concentration | 1-20 μM | Test multiple concentrations for dose-response |
| Culture duration | 72-96 hours | For proliferation measurement |
| Key readouts | ³H-thymidine incorporation, IFN-γ production | Measures proliferation and Th1 differentiation |
The CD40 signaling pathway represents a primary mechanism through which this compound exerts its immunomodulatory effects. The compound has been shown to block CD40L-induced translocation of NF-κB to the nucleus and reduce activation of the IL-12 p40 gene [3] [2]. The following experimental approach can be used to investigate this compound's effects on this signaling pathway:
Diagram 1: this compound inhibition of CD40-NF-κB signaling pathway. This compound targets CD40 signaling, preventing NF-κB translocation and subsequent IL-12 gene transcription.
This protocol examines the effect of this compound on CD40L-induced NF-κB nuclear translocation using electrophoretic mobility shift assays (EMSA) or immunofluorescence microscopy. The assay detects the inhibition of NF-κB DNA binding activity in nuclear extracts from macrophages treated with this compound following CD40L stimulation [2].
Cell Treatment and Stimulation:
Nuclear Extract Preparation:
EMSA Procedure:
Data Analysis:
While this compound is notably a weak kinase inhibitor compared to other tyrphostins, its effects on specific kinases can be evaluated using standardized kinase profiling assays:
Table 3: Summary of this compound Experimental Data and Parameters
| Assay Type | Effective Concentration Range | Key Results | Reported IC₅₀/EC₅₀ | References |
|---|---|---|---|---|
| IL-12 Inhibition | 1-20 μM | Dose-dependent decrease in IL-12 p40 production | Maximal inhibition (62.5%) at 10 μM | [3] [2] |
| Th1 Cell Differentiation | 5-20 μM | Reduction in antigen-specific Th1 proliferation | ~10 μM for significant inhibition | [2] |
| NF-κB Translocation | 5-20 μM | Inhibition of CD40L-induced NF-κB nuclear translocation | Not quantitatively specified | [2] |
| Kinase Inhibition | >100 μM | Weak activity against various tyrosine kinases | IC₅₀ >1250 μM for EGFR | [1] |
| EAE Model (in vivo) | 25-100 mg/kg | Attenuation of experimental allergic encephalomyelitis | Effective at 25 mg/kg in mice | [2] |
This compound represents a valuable research tool for investigating immunomodulatory pathways, particularly those involving CD40 signaling and IL-12-mediated immune responses. Its unique profile as a relatively weak kinase inhibitor with significant effects on specific immunoregulatory pathways makes it particularly useful for differentiating kinase-dependent and kinase-independent mechanisms in cellular responses. The protocols outlined herein provide comprehensive methodologies for studying these applications in appropriate experimental systems.
The consistent demonstration of this compound's efficacy in inhibiting IL-12 production and subsequent Th1 cell differentiation at concentrations in the low micromolar range (1-20 μM) supports its utility for immunological research. Furthermore, its effectiveness in animal models of autoimmune disease highlights its relevance for translational immunology studies. Researchers should consider this compound as a specific immunomodulatory agent rather than a general kinase inhibitor when designing experiments and interpreting results in the context of immune signaling pathways.
| Experimental Model | Purpose / Mechanism | Concentration / Dosage | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Splenic Macrophages (Mouse) [1] [2] | Inhibition of CD40L-stimulated IL-12 production | 1-10 µM (in vitro) | Pre-incubation with Tyrphostin A1 for 1 hour prior to stimulation with CD40L [2] | Dose-dependent decrease in IL-12 p40, maximal inhibition (62.5%) at 10 µM [1] [2] |
| Th1 Cell Clone (Mouse) [2] | Inhibition of antigen-specific T-cell proliferation | 10 µM (in vitro) | Added to culture during antigen stimulation [2] | Inhibition of myelin basic protein-induced T-cell proliferation [2] |
| Renal Arterioles (Rat) [3] | Inhibition of angiotensin II-induced vasoconstriction | 100 µM (in vitro) | Added to bath 10 minutes before agonist challenge [3] | Significant blunting of arteriolar constrictor responses [3] |
| In Vivo EAE Model (SJL/J Mice) [1] [2] | Attenuation of autoimmune encephalomyelitis | 50 µg (in vivo) | Daily subcutaneous injections for 14 days post-immunization [2] | Decreased generation of encephalitogenic T cells and attenuation of disease [1] [2] |
Here is a detailed breakdown of the experimental workflows for the key studies cited above.
This protocol outlines the use of this compound to study the CD40 signaling pathway in murine splenic macrophages.
This in vivo protocol describes the administration of this compound to treat a model of multiple sclerosis.
When designing experiments with this compound, please note the following:
The following diagram illustrates the primary signaling pathway inhibited by this compound, as identified in the search results.
I hope these detailed application notes and protocols are helpful for your research planning. Should you require investigation into other specific tyrphostin analogs or signaling pathways, please feel free to ask.
The table below summarizes the key chemical and physical properties of this compound essential for handling and solution preparation.
| Property | Specification |
|---|---|
| CAS Number | 2826-26-8 [1] [2] [3] |
| Synonyms | Tyrphostin 1; AG9; (4-Methoxybenzylidene)malononitrile [1] [2] [4] |
| Molecular Formula | C₁₁H₈N₂O [1] [2] [3] |
| Molecular Weight | 184.19 g/mol [1] [3] |
| Appearance | Off-white to yellow or light orange powder/crystal [1] [2] [3] |
| Purity | Typically >98% [2] [3] [4] |
| Recommended Storage | Refrigerated (0-10°C or 2-8°C); desiccate at -20°C for longer-term stock storage [1] [2] [3] |
A concentrated stock solution is recommended for in vitro experiments. Dimethyl sulfoxide (DMSO) is the standard solvent.
This compound is noted for its weak inhibition of classical tyrosine kinases but has specific effects on immunomodulatory pathways [1] [5].
This compound inhibits the CD40 signaling pathway in macrophages, reducing IL-12 production and subsequent Th1 cell generation [5].
Inhibition of CD40-induced IL-12 production by this compound [5]
Detailed Protocol: In Vitro Inhibition of IL-12 in Macrophages [5]
This compound demonstrates therapeutic efficacy in the EAE model, a model for multiple sclerosis [5].
Detailed Protocol: In Vivo EAE Amelioration [5]
In pharmacological studies, this compound is used as an inactive control for other active tyrphostins [6].
Detailed Protocol: Adenosine A1 Receptor Signaling [6]
This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive instructions. General warnings include [2]:
| Application Area | Mechanism / Key Finding | Typical Working Concentration/ Dose | Key Experimental Readout |
|---|---|---|---|
| IL-12 & Immunology | Inhibits CD40-induced NF-κB translocation, reducing IL-12 production [1] [5] | 10 μM (in vitro) [5] | Decreased IL-12 p40 (ELISA); Reduced Th1 cell proliferation [5] |
| Autoimmune Disease Model | Attenuates clinical symptoms of EAE [5] | 200 μg per mouse (in vivo) [5] | Clinical disease score in SJL/J mice [5] |
| Tyrosine Kinase Signaling Control | Used as an inactive control analog for other tyrphostins (e.g., A47) [6] | 100 μM (in vitro) [6] | Lack of potentiation of receptor-mediated [³H]-IP accumulation [6] |
This compound, chemically known as (4-Methoxybenzylidene)malononitrile, is a member of the tyrphostin family of low molecular weight protein tyrosine kinase inhibitors. With the molecular formula C₁₁H₈N₂O and molecular weight of 184.19 g/mol, this compound has been primarily described in scientific literature as an inactive control for other tyrphostins, particularly Tyrphostin A23. Despite this classification, research has revealed that this compound possesses specific biological activities that make it a valuable research tool, particularly in immunology and signal transduction studies. It has been shown to inhibit certain signaling pathways, including CD40-mediated signaling, leading to reduced IL-12 production and attenuation of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. [1] [2] [3]
Table 1: Fundamental properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 2826-26-8 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Alternate Names | Tyrphostin 1, AG9, (4-Methoxybenzylidene)malononitrile |
| Purity | ≥98-99% |
| Physical Form | Yellow solid |
Table 2: Solubility and storage conditions
| Parameter | Recommendation |
|---|---|
| Solubility in DMSO | 100 mg/mL (542.92 mM) |
| Storage Temperature (Powder) | -20°C for long-term storage |
| Storage Temperature (Solution) | -80°C for 1 year |
| Stability | Stable under recommended conditions |
Special Note: Sonication is recommended to achieve complete dissolution when preparing stock solutions in DMSO. For in vivo studies, this compound requires formulation in appropriate vehicles, typically involving a mixture of DMSO, PEG300, Tween 80, and saline or PBS. [3]
Table 3: Summary of this compound effects in immunological models
| Experimental System | Concentration/Dose | Key Findings | Reference |
|---|---|---|---|
| Macrophage cultures (CD40L-stimulated) | 10 μM | 62.5% inhibition of IL-12 p40 production | [4] |
| MBP-specific Th1 cell proliferation | 10 μM | Significant inhibition of antigen-induced proliferation | [4] |
| NF-κB nuclear translocation | 10 μM | Blocked CD40L-induced translocation | [4] |
| Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice | In vivo therapy | Attenuation of disease severity | [4] |
| EAE in SJL/J mice | In vivo therapy | Decreased generation of MBP-specific encephalitogenic T cells | [5] |
Table 4: Cardiovascular effects of this compound
| Experimental System | Concentration | Effect | Reference |
|---|---|---|---|
| Mesenteric artery contraction (WKY rats) | 10 μM | No effect on AVP-induced contraction | [6] |
| Mesenteric artery contraction (SHR rats) | 10 μM | No effect on AVP-induced contraction | [6] |
| VSMC tyrosine phosphorylation | 10 μM | No significant inhibition | [6] |
To evaluate the effect of this compound on CD40 ligand-stimulated IL-12 production in macrophage cultures.
Dose-dependent inhibition of IL-12 p40 production with maximum inhibition (approximately 62.5%) at 10 μM concentration. [4]
To assess the effect of this compound on antigen-specific Th1 cell proliferation.
Significant inhibition of antigen-induced Th1 cell proliferation at 10 μM concentration. [5]
To evaluate the therapeutic effect of this compound on EAE progression.
Attenuation of EAE clinical severity and decreased generation of MBP-specific encephalitogenic T cells. [4] [5]
The following diagram illustrates the proposed mechanism by which this compound inhibits CD40 signaling in macrophages, ultimately reducing IL-12 production:
This pathway demonstrates how this compound interferes with CD40 signaling by inhibiting specific tyrosine kinases, ultimately preventing NF-κB nuclear translocation and IL-12 gene activation. The reduction in IL-12 production subsequently impairs Th1 cell differentiation, resulting in attenuated autoimmune responses in EAE. [4] [5]
The following diagram outlines the complete experimental workflow for evaluating this compound in EAE studies:
This comprehensive workflow encompasses the in vivo treatment phase, clinical monitoring, and subsequent ex vivo analyses that form the basis for evaluating this compound efficacy in EAE models. [4] [5]
This compound presents a fascinating paradox in scientific research. While frequently described as an "inactive" control for other tyrphostins (particularly Tyrphostin A23) in various signaling studies, evidence demonstrates that it possesses specific biological activities:
Documented Inactive Control Applications:
Demonstrated Biological Activities:
This apparent contradiction highlights the importance of context-dependent activity of pharmacological agents and underscores that "inactivity" in one signaling pathway does not preclude specific effects in others.
This compound serves as a valuable tool in biomedical research with dual identities as both a specific inhibitor of CD40 signaling and a negative control in tyrosine kinase studies. The well-documented protocols for in vitro macrophage and T-cell assays, combined with established in vivo EAE models, provide researchers with robust methodologies to investigate this compound's effects. The paradoxical nature of this compound—inactive in some systems yet mechanistically active in others—highlights the importance of pathway-specific characterization rather than broad classification of pharmacological agents. Researchers should select this compound for studies targeting CD40-mediated immune responses or as a control compound with careful consideration of its documented specific activities in immunological systems.
This compound (also known as Tyrphostin 1 or AG9) is a tyrosine kinase inhibitor belonging to the class of benzylidenemalononitrile compounds that has demonstrated significant immunomodulatory properties beyond its original classification as a relatively weak epidermal growth factor receptor (EGFR) inhibitor. With the chemical name α-Cyano-(4-methoxy)cinnamonitrile and a molecular weight of 184.19 g/mol (CAS Number: 2826-26-8), this compound has emerged as a valuable research tool for investigating signaling pathways in immune cells and autoimmune pathogenesis [1] [2]. Unlike many other tyrphostins that primarily target growth factor receptors, this compound exhibits a unique mechanism of action centered on the CD40 signaling pathway, which plays a critical role in coordinating immune responses. The compound is typically supplied as a solid powder with ≥98.5% purity and is soluble in DMSO at concentrations ≥60 mg/mL, making it suitable for both in vitro and in vivo applications [1] [2].
Originally considered a negative control in tyrosine kinase inhibition studies due to its minimal activity against EGFR (IC₅₀ >1250 μM), subsequent investigations revealed that this compound possesses significant biological activity in immune system modulation [3] [4]. Research has demonstrated its ability to suppress IL-12 production in macrophages, impair Th1 cell development, and ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [3] [4]. These findings have positioned this compound as a compound of considerable interest for investigating CD40-mediated signaling cascades and developing therapeutic approaches for Th1-mediated autoimmune diseases. This document provides comprehensive application notes and detailed experimental protocols for researchers studying immunomodulation and autoimmune pathogenesis.
This compound possesses distinct chemical and physical characteristics that influence its experimental application and handling requirements. The compound features a cyanoacrylate moiety that contributes to its molecular reactivity and biological activity [5]. Researchers should note the following essential properties when working with this compound:
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Research Implications |
|---|---|---|
| Molecular Weight | 184.19 g/mol | Suitable for cellular uptake and blood-brain barrier penetration |
| CAS Number | 2826-26-8 | Unique identifier for chemical tracking and literature searches |
| Chemical Formula | C₁₁H₈N₂O | Contains cyanoacrylate moiety with potential Michael acceptor activity |
| Purity | >98.5% | Ensures experimental reproducibility and minimizes off-target effects |
| DMSO Solubility | ≥60 mg/mL (≥325.8 mM) | Enables preparation of high-concentration stock solutions |
The structural characteristics of this compound, particularly its cyanoacrylate group, place it within a class of compounds known to potentially act as Michael acceptors that can covalently bind to cysteine residues in proteins [5]. This property is shared with other tyrphostins that have demonstrated inhibitory activity against 5-lipoxygenase (5-LO) through covalent binding to cysteines C416 and C418 at the substrate entry site [5]. While the specific Michael acceptor activity of this compound requires further characterization, researchers should consider this potential mechanism when interpreting results from functional assays.
This compound demonstrates potent immunosuppressive properties primarily through its inhibition of the CD40 signaling pathway, which plays a critical role in antigen presentation and T-cell activation. The most well-characterized effect of this compound is its dose-dependent inhibition of IL-12 production in macrophage cultures stimulated with soluble CD40 ligand (sCD40L) [3] [4]. Experimental evidence shows that treatment with this compound results in maximal inhibition of IL-12 p40 production (62.5%) at a concentration of 10 μM, with significant reduction observed even at lower doses [3] [4]. This suppression of IL-12 production has profound implications for T-cell differentiation, as IL-12 is a key cytokine driving the development of inflammatory Th1 cells.
The molecular mechanism underlying this immunomodulatory effect involves interference with NF-κB translocation to the nucleus. Research demonstrates that this compound effectively blocks CD40L-induced nuclear translocation of this critical transcription factor, thereby reducing activation of the IL-12 p40 gene [3] [4]. This mechanism represents a strategic approach to modulating immune responses without directly targeting antigen receptor signaling, potentially offering a broader therapeutic window for autoimmune disease intervention compared to more generalized immunosuppressants.
The immunomodulatory properties of this compound translate to significant efficacy in animal models of autoimmune disease, particularly experimental autoimmune encephalomyelitis (EAE), a well-established model for human multiple sclerosis. In vivo studies using SJL/J mice demonstrate that treatment with this compound results in disease attenuation through multiple interconnected mechanisms [3] [4]. The compound reduces the generation of myelin basic protein (MBP)-specific encephalitogenic T cells, which are central mediators of neuroinflammation and demyelination in EAE.
The therapeutic effects of this compound in EAE models appear to stem from its ability to target multiple components of the autoimmune response:
Table 2: Efficacy of this compound in Disease Models
| Disease Model | Experimental System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Experimental Allergic Encephalomyelitis (EAE) | SJL/J mice immunized with neural antigens | Attenuation of clinical symptoms and neuroinflammation | Reduced generation of MBP-specific encephalitogenic T cells [3] [4] |
| Endotoxic Shock | LPS-treated rats | Attenuation of circulatory failure, organ dysfunction, and lactic acidosis | Reduction of TNF-α secretion and decreased iNOS/COX-2 induction [6] |
| Vasopressin-Induced Contraction | SHR rat mesenteric arteries | No effect on contraction (used as negative control) | Confirms specificity for immune signaling pathways vs. vascular responses [7] |
Beyond its applications in immunology and autoimmunity, this compound serves as an important pharmacological tool in various research contexts:
Tyrosine Kinase Inhibition Studies: this compound is frequently employed as a negative control in experiments investigating tyrosine kinase inhibition due to its minimal activity against EGFR (IC₅₀ >1250 μM) compared to other tyrphostins [3] [7]. This application helps researchers distinguish specific kinase inhibition from non-specific effects.
Oxidative Stress Research: Although not its primary mechanism, some tyrphostins demonstrate protective effects against oxidative stress in neuronal cells through antioxidant properties or mitochondrial uncoupling [8]. While this compound's specific role in this context requires further investigation, it may contribute to understanding cytoprotective mechanisms.
Signal Transduction Studies: Research indicates that this compound can inhibit IL-12 receptor signaling by affecting Tyk-2 phosphorylation in T cells, suggesting potential applications in studying cytokine signaling pathways [4].
The following protocol outlines the established method for evaluating this compound in experimental autoimmune encephalomyelitis, based on studies conducted in SJL/J mice [3] [4]:
This protocol details the method for evaluating the effects of this compound on IL-12 production in macrophage cultures [3] [4]:
This protocol describes the assessment of this compound effects on antigen-specific T cell responses [4]:
This compound exerts its primary immunomodulatory effects through selective intervention in the CD40 signaling cascade, a critical pathway for immune activation and inflammation. The molecular mechanisms underlying its biological activity involve multiple interconnected processes that ultimately suppress pro-inflammatory responses:
CD40 Signaling Interruption: this compound directly targets the signal transduction events initiated by CD40 engagement, particularly in antigen-presenting cells such as macrophages and dendritic cells [3] [4]. CD40 belongs to the tumor necrosis factor (TNF) receptor superfamily and normally activates multiple downstream signaling pathways upon binding to its ligand (CD40L) expressed on activated T cells.
Inhibition of NF-κB Translocation: A central mechanism of this compound action is the blockade of CD40L-induced nuclear translocation of the transcription factor NF-κB [3] [4]. This transcription factor normally translocates to the nucleus upon CD40 activation and binds to specific promoter regions of pro-inflammatory genes, including the IL-12 p40 subunit.
Suppression of IL-12 Gene Expression: By preventing NF-κB nuclear translocation, this compound significantly reduces IL-12 p40 gene activation, leading to decreased production and secretion of bioactive IL-12 heterodimer (p70) [3] [4]. Since IL-12 is a master regulator of Th1 differentiation, this inhibition has cascading effects on adaptive immune responses.
The following diagram illustrates the key signaling pathway affected by this compound:
Diagram 1: this compound inhibition of CD40 signaling pathway showing key intervention points in NF-κB activation and IL-12 production
The diagram above illustrates how this compound targets two critical points in the CD40-NF-κB-IL-12 signaling axis: (1) inhibition of downstream signaling events following CD40 engagement, and (2) specific blockade of NF-κB nuclear translocation. This dual intervention strategy effectively suppresses the expression of pro-inflammatory genes dependent on NF-κB activation, particularly the IL-12 p40 gene, ultimately leading to reduced Th1 cell differentiation and attenuated autoimmune responses.
Proper formulation of this compound is essential for experimental reproducibility and compound stability. The following protocols ensure optimal preparation and storage conditions:
Primary Stock Solution (100 mM):
Working Solutions for Cell Culture:
In Vivo Formulation:
Appropriate control conditions are critical for interpreting results with this compound:
Researchers may encounter specific technical challenges when working with this compound. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Inconsistent IL-12 inhibition | Variable CD40L activity between batches | Titrate each new CD40L batch for optimal stimulation | Use commercial CD40L with quality assurance |
| Cellular toxicity at low concentrations | DMSO concentration too high | Ensure final DMSO ≤0.1% in cell culture | Prepare intermediate dilutions before adding to cells |
| Poor solubility in aqueous buffers | Hydrophobic nature of compound | Maintain DMSO carrier in all solutions | Do not attempt to prepare DMSO-free aqueous solutions |
| Reduced efficacy in vivo | Rapid metabolism or clearance | Consider multiple daily doses or sustained release formulations | Optimize dosing schedule for specific disease model |
| Lack of effect on phosphorylation | Using as positive control for kinase inhibition | Use alternative tyrphostins (AG126, AG556) for kinase inhibition | Confirm application appropriateness: immunomodulation vs. kinase inhibition |
When designing experiments with this compound, researchers should consider several technical aspects:
The following table consolidates the key quantitative data for preparing Tyrphostin A1 solutions [1] [2].
| Property | Specification / Value |
|---|---|
| Recommended Solvent | DMSO [1] [2] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 542.92 mM) [1] |
| Solubility in Chloroform | ~50 mg/mL [2] |
| Molecular Weight | 184.19 g/mol [1] [2] [3] |
| CAS Number | 2826-26-8 [1] [2] [3] |
For a 10 mM stock solution in DMSO [1]:
Q1: What is the primary research application of this compound? this compound is primarily used as an inactive control compound [3]. Its main role is to help researchers verify that the biological effects observed with active tyrphostins (like Tyrphostin A23) are due to specific kinase inhibition and not non-specific effects of the chemical structure [1] [3].
Q2: My stock solution has precipitated after storage. What should I do? A: This can happen if the solution is stored at low temperatures, as DMSO freezes at around 19°C.
Q3: Does this compound have any known biological activity? A: Although it is considered inactive for tyrosine kinase inhibition (IC50 >1250 μM for EGFR) [1], studies have reported other biological effects. It has been shown to inhibit CD40L-stimulated IL-12 production in macrophages [1] and can block certain steps in endocytosis (cellular uptake) in rat hepatocytes [4].
Please adhere to the following safety measures when handling this compound [5] [2]:
The following diagram outlines the workflow for handling this compound, integrating the key steps from preparation to disposal.
A cited study provides a methodological example of using this compound [1]:
The table below summarizes the key stability information for this compound:
| Form | Storage Temperature | Stability Duration | Additional Conditions |
|---|---|---|---|
| Lyophilized (Powder) | -20°C | 36 months | Keep desiccated [1] [2] |
| In Solution (DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles [1] [2] |
| In Solution (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles [2] |
For optimal results, follow these handling procedures:
The biological activity of this compound involves the modulation of a specific signaling pathway that leads to reduced IL-12 production. The diagram below illustrates this mechanism.
Problem: Loss of Potency in Experiments
Problem: Inconsistent Cellular Response
The stability profile of this compound is well-established. For reliable experimental results, the most critical practices are proper storage at -20°C or -80°C and aliquoting the DMSO stock solution to maintain potency.
The table below summarizes the key data available for Tyrphostin A1 (AG9). Please note that the effective biological concentration must be determined empirically in your specific experimental system.
| Parameter | Details |
|---|---|
| CAS Number | 2826-26-8 [1] |
| Molecular Formula | C11H8N2O [1] |
| Molecular Weight | 184.19 g/mol [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (approx. 543 mM) [1] |
| Suggested Stock Solution | 100 mM in DMSO [1] |
| Reported IC50 (EGFR Kinase) | >1250 µM [1] |
| Reported Working Concentration (in macrophage cultures) | 10 µM [1] |
The following FAQs and guides are synthesized from available data and related tyrphostin studies to assist in your experimental planning.
1. How should I prepare and store this compound solutions?
2. What is a logical starting point for a dose-response experiment?
Given the reported use of 10 µM in a cell-based assay [1] and its weak kinase inhibitory activity [1], a broad range-finding experiment is advisable.
1. My experimental results are inconsistent between replicates. What could be the cause?
Instability of the compound in solution is a likely culprit. While specific data for A1 is unavailable, studies on the closely related Tyrphostin A9 show that tyrphostins can be highly unstable in biological matrices [2].
2. I observe no biological activity even at high concentrations. What should I check?
The following diagram illustrates the general mechanism of tyrphostins and where A1 fits in, which is crucial for interpreting your optimization results.
The most critical factor for consistent results is compound stability. The degradation of related tyrphostins in biological matrices is well-documented [2]. Therefore, your optimization should prioritize:
Q1: Is Tyrphostin A1 truly an inactive control? While often used as a negative control for other tyrphostins (e.g., Tyrphostin A23) due to its weak activity against receptor tyrosine kinases like EGFR (IC₅₀ >1250 µM), it is not biologically inert [1] [2] [3]. Researchers have identified specific off-target effects on immune signaling pathways.
Q2: What are the key off-target effects of this compound? The most significant off-target effects involve the inhibition of the CD40 signaling pathway, leading to reduced production of the pro-inflammatory cytokine Interleukin-12 (IL-12) [4] [1] [5]. This can subsequently impair the development of T-helper 1 (Th1) cells.
Q3: Which signaling pathways are affected? this compound has been shown to interfere with the CD40 pathway in macrophages and the IL-12 pathway in T-cells, as illustrated below.
This diagram outlines the two key signaling pathways that this compound is known to affect, based on the cited literature [4] [1] [5]. The red crosses indicate the points where this compound exerts its inhibitory effect.
For your experimental design and data validation, here is a summary of the key quantitative findings and methodologies related to these off-target effects.
Table 1: Key Experimental Findings for this compound
| Assay/Model | Observed Effect | Potency (IC₅₀ or Effective Concentration) | Citation |
|---|---|---|---|
| CD40L-stimulated IL-12 p40 in macrophages | Dose-dependent decrease in IL-12 p40 | Maximal inhibition (62.5%) at 10 µM [1] [5]. | |
| MBP-peptide stimulated Th1 cell proliferation | Inhibition of antigen-specific T-cell proliferation | Effective at 10 µM [5]. | |
| CD40L-induced NF-κB translocation | Blocked nuclear translocation of NF-κB | Observed at 10 µM [1] [5]. | |
| EGFR Kinase Inhibition | Very weak activity, used to confirm specificity as a negative control | IC₅₀ >1250 µM [1] [3]. | |
| In vivo EAE model (SJL/J mice) | Attenuation of experimental autoimmune encephalomyelitis | Effective in disease amelioration [4] [5]. |
Detailed Protocol: Assessing Impact on CD40/IL-12 Signaling This method is adapted from the research that identified the off-target effects [4] [5].
1. Cell Culture:
2. Stimulation & Inhibition:
3. Readout and Analysis:
| Problem | Potential Cause | Solution |
|---|---|---|
| Unexpected reduction in IL-12 or Th1 response in experiments. | Off-target inhibition of the CD40-NF-κB pathway by this compound. | Include a vehicle control (DMSO) and confirm the effect is concentration-dependent. Validate findings with an alternative negative control if available. |
| Confusion over its role as an "inactive" control. | The "inactive" label primarily refers to classic tyrosine kinases (EGFR); effects on CD40/Tyk2 are separate. | Context is critical. When studying immune signaling, do not assume it is inert. Reference its known off-target profiles [4] [5]. |
| Low solubility in aqueous buffers. | The compound has limited solubility in water. | Prepare a stock solution in DMSO (≥ 100 mg/mL) and then dilute in the assay buffer. Final DMSO concentration should be kept low (e.g., 0.1%) to avoid cytotoxicity [1]. |
While direct data for Tyrphostin A1 (AG9) is unavailable, the quantitative cytotoxicity profile of a related tyrphostin, AG1296, is summarized below for reference.
Table 1: Cytotoxic and Cytostatic Effects of Tyrphostin AG1296 on RMS Cells [1]
| Parameter | Result | Method / Notes |
|---|---|---|
| IC₅₀ (Proliferation) | 6.65 ± 0.44 µM | Crystal Violet (CV) assay |
| IC₅₀ (Viability) | 7.30 ± 0.26 µM | MTT assay |
| Cytostatic Range | 1 - 25 µM | Dose-dependent inhibition of cell growth |
| Cytotoxic Range | > 25 µM | 100% growth inhibition; induces cell death |
| Cell Death Mode | Cytotoxic effect (apoptosis/necrosis) | Determined by Hoechst 33258 & propidium iodide staining |
Here are detailed methodologies for key experiments cited in the data above, which can be adapted for assessing this compound.
1. Cell Proliferation and Viability Assay (MTT/Crystal Violet) [1]
2. Mode of Cell Death Analysis (Differential Staining) [1]
Table 2: Frequently Asked Questions and Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background | Incomplete dye solubilization | Ensure adequate washing and solubilization time. |
| in MTT assay | Precipitate formation | Filter the MTT solution before use. |
| Low signal-to-noise | Cell number is too low/high | Optimize cell seeding density in a pilot experiment. |
| in CV assay | Non-linear signal | Ensure the absorbance is within the linear range of your standard curve. |
| Inconsistent IC₅₀ | Compound solubility issues | Use fresh DMSO stock; check for precipitate in medium. |
| between assays | Different assay principles | Use MTT for metabolic activity and CV for proliferation in parallel. |
| Weak or ambiguous | Incorrect staining concentration | Titrate dye concentrations (Hoechst & PI). |
| cell death staining | Early time point | Analyze cells at multiple time points post-treatment. |
It is crucial to note that cytotoxicity is highly specific to the compound, cell type, and experimental conditions. The following points should guide your work with this compound:
The table below summarizes the core quantitative data for Tyrphophostin A1 from the literature to assist in your experimental design.
| Parameter | Details & Values | Experimental Context |
|---|---|---|
| Effective Concentrations | 10 μM (maximal effect on IL-12 inhibition); Tested range: ~1-10 μM [1]. | In vitro studies using splenic macrophages and T-cell clones from SJL/J mice [1]. |
| Solubility & Storage | Typically dissolved in DMSO (Dimethyl sulfoxide) [1]. Store according to manufacturer's specifications. | A common solvent for tyrphostin compounds; prepare fresh stock solutions for critical experiments. |
| Key Molecular Targets | • CD40 Signaling Pathway [1] • Tyk2 Kinase in the IL-12 signaling pathway [1] | Inhibition leads to reduced NF-κB translocation and IL-12 production [1]. | | Primary Assays for Validation | • IL-12 p40 ELISA [1] • Antigen-specific T-cell Proliferation Assay [1] • Experimental Allergic Encephalomyelitis (EAE) Model [1] | Used to confirm biological activity in autoimmune and inflammatory disease research. |
This protocol is adapted from a study investigating the mechanism of this compound in reducing IL-12 production and Th1 cell development [1].
1. Cell Preparation & Culture
2. Treatment with this compound
3. Stimulation & Co-culture
4. Analysis & Readout
The signaling pathway targeted in this protocol is outlined in the diagram below.
Q1: My this compound treatment is not showing the expected inhibitory effect. What could be wrong?
Q2: I am observing unexpected cellular toxicity or off-target effects with this compound. How can I address this?
Q3: How can I confirm that this compound is working on-target in my experiment?
Understanding the diverse mechanisms of related tyrphostins can inform strategies for optimizing A1. The table below summarizes actions identified in recent studies.
| Tyrphostin Compound | Primary Reported Mechanisms & Targets | Key Findings & Experimental Context |
|---|
| Tyrphostin A9 [1] [2] [3] | • PDGFR & EGFR inhibitor [2] • Mitochondrial uncoupler [3] • 5-Lipoxygenase (5-LO) inhibitor [1] | • Induces apoptosis in KRAS-mutant CRC cells (HCT-116) [2]. • Increases Caspase-3 activity & mRNA of caspases 3, 8, MEK1/2 [2]. • Collapses mitochondrial membrane potential, reducing ROS [3]. | | AG556, Degrasyn [1] | • Covalent 5-Lipoxygenase (5-LO) inhibitor | • Acts via Michael-reactive cyanoacrylate motif, covalently binding to cysteines (C416, C418) near 5-LO substrate site [1]. | | AG1478 [4] | • EGFR inhibitor | • In GB cells, inhibition increased resistance markers (MRP-1, PD-L1, CD73). Efficacy improved in combination with CD73 inhibitor (APCP) [4]. | | Tyrphostin A25 [3] | • Antioxidant | • Directly eliminates reactive oxygen species (ROS) and protects against H₂O₂ [3]. | | AG126 [3] | • Mitochondrial uncoupler | • Collapses mitochondrial membrane potential, reducing ROS generation from mitochondria [3]. |
The following methodologies from recent publications can serve as robust templates for evaluating Tyrphostin A1 efficacy and mechanisms.
This method, used to evaluate Tyrphostin A9 on colorectal carcinoma (CRC) cells, is a standard for determining compound efficacy and selectivity [2].
This methodology, used to characterize 5-LO inhibitors, is critical if A1 is suspected of acting through covalent modification [1].
Based on the mechanisms of other tyrphostins, here is a logical pathway to diagnose and address efficacy issues. The diagram below outlines this investigative process.
The table below summarizes the key physical and solubility properties of Tyrphostin A1 (CAS 2826-26-8) for experimental planning [1] [2] [3].
| Property | Specification / Value |
|---|---|
| Molecular Formula | C({11})H({8})N(_{2})O [2] [3] |
| Molecular Weight | 184.19 g/mol [2] [3] |
| Purity | ≥98% [1] |
| Appearance | Solid powder [2] [3] |
| Recommended Storage | Desiccate at -20°C [2] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 542.92 mM) [2] [3] |
| Solubility in Chloroform | 50 mg/mL [1] |
Q1: Can this compound be dissolved in solvents other than DMSO or chloroform? While DMSO is the preferred and most widely reported solvent, one source indicates solubility in chloroform at 50 mg/mL [1]. Solubility in other common solvents like water, ethanol, or methanol is not specified in the available data and is likely poor.
Q2: What is the typical working concentration range for this compound in cell-based assays? The working concentration is highly dependent on your experimental target. As a reference, in studies investigating IL-12 production inhibition, doses up to 10 μM were used effectively [2] [3]. It is crucial to conduct a dose-response curve to determine the optimal and non-toxic concentration for your specific cell system.
Q3: this compound is noted as a weak EGFR kinase inhibitor (IC50 >1250 μM). When is it appropriately used? Precisely because of its weak kinase inhibitory activity, this compound is an excellent tool for designing control experiments [2] [3]. Its primary research application is in studying tyrosine kinase-independent pathways. When a Tyrphostin with strong kinase activity (e.g., AG 1478 for EGFR [4]) produces an effect, comparing it to the minimal effect of A1 helps confirm that the observed outcome is specifically due to kinase inhibition and not other non-specific or off-target effects.
This compound is a valuable chemical tool primarily used to inhibit CD40L-stimulated IL-12 production in macrophages and to study tyrosine kinase-independent pathways [2] [3]. The following diagram illustrates the experimental workflow and key considerations when using this compound.
The table below summarizes the key storage and handling information for Tyrphostin A1.
| Property | Specification / Recommendation |
|---|---|
| Physical Form | Solid; Off-white to yellow powder to crystal [1] [2] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years) [3]. Refrigerated (0-10°C) also specified [1]. |
| Solution Storage | In solvent (e.g., DMSO): -80°C for 6 months; -20°C for 1 month [3]. |
| Solubility (DMSO) | ≥ 100 mg/mL (542.92 mM) [4] [2] |
| Condition to Avoid | Heat sensitive [1]. Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [3]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3]. |
Here are solutions to some common problems you might encounter when working with this compound.
Problem: Powder is stuck to the vial's neck or cap after shipping.
Problem: Precipitation occurs in a stock solution after storage.
Problem: Uncertainty about whether an observed effect is specific.
Adhering to these protocols will ensure safe handling and reliable experimental results.
Preparation of Stock Solutions
Personal Protective Equipment (PPE) & Engineering Controls
The following diagram outlines the key decision points and steps for handling this compound, from storage to experimental application.
This compound (chemical name: (4-Methoxybenzylidene)malononitrile; α-Cyano-(4-methoxy)cinnamonitrile) is a protein tyrosine kinase inhibitor derived from the benzylidenemalononitrile nucleus that has demonstrated significant effects on various cellular signaling pathways. Unlike many other tyrphostins that primarily target growth factor receptors, this compound has been shown to specifically inhibit the CD40 signaling pathway, reducing IL-12 production in macrophages and impairing Th1 cell development. This unique activity profile makes it particularly valuable for studying immune signaling pathways but also introduces specific assay interference challenges that researchers must recognize and address. The compound's structure contains a cyanoacrylate moiety that can function as a Michael acceptor, potentially leading to covalent binding with cysteine residues in various enzymes, including 5-lipoxygenase (5-LO), which represents a significant source of off-target effects in experimental systems [1] [2].
Understanding the potential interference mechanisms of this compound is critical for proper experimental design and data interpretation. The compound can affect multiple cellular processes through both intended and unintended mechanisms, including inhibition of NF-κB translocation, reduction of IL-12 p40 gene activation, and potential covalent modification of cysteine-containing proteins. Recent research has identified that various tyrphostins containing Michael-reactive cyanoacrylate moieties can efficiently inhibit 5-lipoxygenase, with representatives like AG556 and degrasyn demonstrating potent 5-LO inhibition at nanomolar concentrations (IC50 values of 64 nM and 0.11 μM, respectively) [1]. This comprehensive technical support document provides detailed troubleshooting guides, experimental protocols, and FAQs to assist researchers in identifying and mitigating this compound-related assay interference.
When encountering unexpected results in experiments involving this compound, researchers should follow a systematic diagnostic approach to identify potential sources of interference. The table below outlines common interference scenarios, their indicators, and recommended solutions:
Table 1: Troubleshooting Guide for this compound Assay Interference
| Problem Category | Specific Symptoms | Possible Mechanisms | Recommended Solutions |
|---|---|---|---|
| Unexpected Pathway Inhibition | Reduced IL-12 production in macrophages; Impaired Th1 cell development; Decreased NF-κB nuclear translocation | Inhibition of CD40 signaling pathway [3] [2] | Include negative control tyrphostins (e.g., B42); Verify specificity using kinase profiling; Use multiple concentrations |
| Michael Acceptor Interference | Loss of 5-LO activity; Glutathione-dependent reduction of inhibition; Covalent binding to cysteine residues | Cyanoacrylate moiety acting as Michael acceptor; Binding to cysteines C416/C418 in 5-LO [1] | Add glutathione to assay system; Use cysteine-to-serine mutants; Test in cell-free vs cellular systems |
| Cytotoxicity Effects | Reduced cell viability; Apoptosis markers; Non-specific inhibition of multiple pathways | Off-target effects on essential cellular processes; Disruption of mitochondrial function | Perform viability assays (MTT/XTT); Examine multiple cell types; Reduce treatment duration |
| Concentration-dependent Issues | Biphasic response curves; All-or-nothing effects; Inconsistent replicate data | Non-specific binding at higher concentrations; Limited solubility in aqueous buffers | Perform full dose-response (1-100 μM); Use fresh DMSO stocks; Include vehicle controls |
| Cell-type Specific Variances | Varying efficacy across different cell lines; Opposite effects in primary vs transformed cells | Differential expression of target proteins; Variation in metabolic activity | Validate findings in multiple cell models; Compare primary and transformed cells |
To systematically identify this compound interference, implement the following diagnostic workflow:
Purpose: This protocol verifies whether this compound is specifically inhibiting the CD40 signaling pathway, which is its primary documented mechanism of action [3] [2].
Materials:
Procedure:
Expected Results: this compound should demonstrate dose-dependent inhibition of IL-12 p40 production with maximal inhibition (approximately 60-70%) occurring at 10 μM concentration. It should also block CD40L-induced translocation of NF-κB to the nucleus [2].
Troubleshooting Tips:
Purpose: This protocol determines whether observed effects might be due to covalent binding of this compound's cyanoacrylate moiety to cysteine residues in off-target proteins [1].
Materials:
Procedure:
Expected Results: If this compound acts as a Michael acceptor, its inhibitory effects will be significantly reduced in the presence of glutathione. For true covalent inhibitors like AG556 and degrasyn, mass spectrometry analysis reveals binding to multiple cysteines, including C416 and/or C418 in 5-LO [1].
Validation Experiments:
The following diagram illustrates the CD40 signaling pathway and the specific points where this compound has been demonstrated to interfere:
Figure 1: CD40 Signaling Pathway and this compound Inhibition - This diagram illustrates the key steps in CD40-mediated signaling, showing where this compound exerts its documented inhibitory effects on NF-κB nuclear translocation, IL-12 gene activation, and subsequent IL-12 secretion that drives Th1 cell differentiation [3] [2].
The following diagram illustrates the potential Michael acceptor interference mechanism that may contribute to off-target effects of this compound and related compounds:
Figure 2: Michael Acceptor Interference Mechanism - This diagram shows how the cyanoacrylate moiety in this compound can function as a Michael acceptor, enabling covalent binding to cysteine residues in off-target proteins like 5-lipoxygenase, and how glutathione protection and cysteine mutagenesis can confirm this mechanism [1].
Q1: What is the primary documented mechanism of this compound?
Q2: How specific is this compound compared to other tyrphostins?
Q3: Can this compound function as a Michael acceptor?
Q4: What is the appropriate concentration range for this compound?
Q5: How can I distinguish specific from off-target effects?
Q6: What controls should be included in this compound experiments?
Q7: What are the most likely sources of assay interference with this compound?
Q8: How does this compound affect IL-12 production?
Q9: What storage conditions are recommended for this compound?
This compound represents a valuable research tool with specific applications in studying CD40 signaling and Th1-mediated immune responses. However, researchers must remain vigilant about its potential assay interference, particularly through Michael acceptor mechanisms and off-target effects on various signaling pathways. By implementing the troubleshooting strategies, experimental protocols, and validation approaches outlined in this technical support document, researchers can more effectively design experiments, interpret results, and avoid potential pitfalls associated with this compound use. The continuous evaluation of compound specificity through appropriate controls and verification experiments remains essential for generating robust, reproducible scientific data with this and related protein tyrosine kinase inhibitors.
Tyrphostin A1 has been identified as a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme, which is a key target in inflammation and cancer research [1].
The quantitative data from these assays is summarized in the table below.
Table 1: Documented Inhibitory Activity of this compound
| Assay Type | Target | Reported IC₅₀ / Inhibition | Experimental Context |
|---|---|---|---|
| Cell-free enzymatic assay | Human 5-Lipoxygenase (5-LO) | 0.8 µM (IC₅₀) | Screening against recombinant human 5-LO [1]. |
| Intact cell assay | 5-LO in human polymorphonuclear leukocytes (PMNL) | 78% inhibition | Measurement of 5-LO product formation in calcium ionophore-stimulated intact human PMNL at a 10 µM compound concentration [1]. |
The following are established experimental protocols used to evaluate the specificity and mechanism of tyrphostin compounds, which would be applicable for profiling this compound.
The diagram below illustrates the documented and potential signaling pathways targeted by tyrphostins like A1, and how experimental assays interrogate these pathways.
This diagram shows that while this compound is documented to inhibit 5-Lipoxygenase, its potential effects on kinase pathways are less defined. The experimental assays are key to mapping its precise targets and functional consequences.
The strong inhibition of 5-LO by this compound suggests its potential as a lead compound for developing new anti-inflammatory agents [1]. To fully validate its specificity, future work should include:
The following table summarizes the key experimental findings for Tyrphostin A1:
| Assay/Model | Observed Effect | Experimental Protocol |
|---|---|---|
| sCD40L-stimulated murine splenic macrophages [1] | ~62.5% inhibition of IL-12 p40 production at 10 μM. | Macrophages were pre-treated with this compound (1-10 μM) for 1 hour, then stimulated with soluble CD40 ligand (sCD40L). IL-12 p40 levels in the culture supernatant were measured by ELISA. |
| MBP-specific Th1 cell clone (HS-17) proliferation [1] | ~65% inhibition of antigen-driven proliferation at 10 μM. | Th1 cells were cultured with antigen-presenting cells and the specific antigen (MBP peptide p91-103). This compound (10 μM) was added to the culture, and cell proliferation was assessed by [3H]-thymidine incorporation. |
| Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice [1] | Ameliorated clinical symptoms of the autoimmune disease. | Mice were treated with this compound (10 mg/kg, intraperitoneal injection) daily for 14 days following the induction of EAE. Disease severity was scored daily based on clinical symptoms. |
While direct comparisons are limited, recent research has identified the potent activity of other tyrphostins, providing context for the broader family's potential. The table below lists half-maximal inhibitory concentration (IC₅₀) values for other tyrphostins as inhibitors of the human 5-Lipoxygenase (5-LO) enzyme, a key target in inflammation [2].
| Tyrphostin | Target | Reported Efficacy (IC₅₀) |
|---|---|---|
| AG556 | 5-Lipoxygenase (5-LO) | 64 nM |
| AG879 | 5-Lipoxygenase (5-LO) | 78 nM |
| Degrasyn | 5-Lipoxygenase (5-LO) | 0.11 μM |
| Tyrphostin A9 | 5-Lipoxygenase (5-LO) | 0.8 μM |
| Tyrphostin A9 | Colorectal Carcinoma (HCT-116 cells) | Induced apoptosis and inhibited EGFR/VEGFR-2 at low nanomolar concentrations [3]. |
Key Experimental Protocol for 5-LO Inhibition [2]:
To help visualize the mechanistic role of this compound and the structural class it belongs to, the following diagrams are provided.
| Compound Name | Primary Activity / Role | Key Targets / Mechanisms | Example Experimental Data & Findings |
|---|---|---|---|
| Tyrphostin A1 | Inactive control; used to validate that observed effects are due to kinase inhibition [1] [2]. | Considered tyrosine kinase-inactive; its effects are often compared to active tyrphostins to confirm specific action [1] [2]. | - In cardiac myocytes, 100 µM did not induce Na+–Ca2+ exchanger current, unlike active tyrphostins A23 and A25 [1]. |
| Tyrphostin A23 / A25 | Tyrosine kinase inhibitor with additional, distinct off-target effects [3] [4] [1]. | - Inhibits YXXΦ motif interactions (e.g., with μ2 chain of AP-2) [3].
To effectively interpret the data in the table and design your own experiments, here is a deeper dive into the key methodologies and mechanistic insights from the research.
The findings for these compounds are supported by robust experimental models:
The following diagram synthesizes the primary mechanisms through which these active tyrphostins exert their effects, highlighting their diverse and specific targets.
The table below summarizes the experimental findings for different tyrphostin compounds from the scientific literature. Please note that these are not direct comparisons for Tyrphostin A1, but for related molecules.
| Compound | Experimental Model | Key Findings | Mechanism / Target Investigation |
|---|---|---|---|
| Tyrphostin AG538 [1] | Human & murine platelets; mouse thrombosis models | Inhibited platelet aggregation induced by multiple agonists (collagen, PAR agonists); attenuated arterial thrombosis without impairing hemostasis. [1] | Identified as an agonist of TREM2 receptor via molecular docking, surface plasmon resonance, and validation using TREM2-deficient platelets. [1] |
| Tyrosine Kinase Inhibitor (unspecified) [2] | HEK293T cells, mouse cardiomyocytes, perfused mouse heart | Increased KATP channel current amplitude; blunted ATP sensitivity of channels; exhibited cardioprotective effect in ischemic heart model. [2] | Identified Kir6.2 Y258 as phosphorylation site; EGFR kinase and PTP1B regulate channel phosphorylation; EGFR inhibitor protected heart via KATP channel activation. [2] |
| Tyrphostin A51 [3] | Human bone cells (mandible & vertebra-derived) | Inhibited basal & EGF-induced cell proliferation ([$^3$H]thymidine incorporation); increased alkaline phosphatase activity & collagen synthesis. [3] | Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3] |
| Genistein [3] | Human bone cells (mandible & vertebra-derived) | Stimulated basal cell proliferation; enhanced EGF-induced proliferation; increased alkaline phosphatase activity & collagen synthesis. [3] | Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3] |
Based on the search results, here are the methodologies used in the cited experiments.
The following diagram illustrates a common signaling pathway and validation workflow for protein tyrosine kinase (PTK) inhibitors like the tyrphostins, based on the mechanisms studied in the provided research [4] [2] [3].
This compound is characterized more by what it doesn't inhibit strongly, making it a useful control in experiments. The key quantitative data available is summarized in the table below.
| Inhibitor Name | Also Known As | Primary Target / Role | Reported IC₅₀ / Potency | Inhibition Mechanism (if known) |
|---|---|---|---|---|
| This compound | AG9 | IL-12 production inhibitor; weak EGFR kinase inhibitor | >1250 μM (EGFR kinase) [1] | Not competitive; used to differentiate TK-mediated effects from non-specific ones [1] |
| Erbstatin / certain Tyrphostins | --- | EGFR Tyrosine Kinase | Information missing | Pure competitive with respect to both GAT and ATP [2] |
| Specific Tyrphostins (with extra dihydroxyphenyl group) | --- | EGFR Tyrosine Kinase | Information missing | Competitive with GAT; non/mixed-competitive with ATP [2] |
| Lavendustin derivatives | --- | EGFR Tyrosine Kinase | Information missing | Competitive with both ATP and GAT [2] |
| AG490 | B42 | JAK2, JAK3 kinases | Information missing | Competitive for tyrosine-containing substrate; non/mixed-competitive for ATP [3] |
While direct data on A1 is sparse, studies on other tyrphostins provide a framework for how competitive inhibition is typically assessed.
The available data positions this compound as a specialized tool compound rather than a potent kinase inhibitor.
Based on its described biological effects, the following diagram illustrates the proposed signaling pathway involving this compound. This can help visualize its unique mechanism compared to ATP-competitive inhibitors.
This compound's value lies in its role as a control compound to validate specific kinase inhibition. For your research, the most productive path forward depends on your goal:
The table below summarizes the key experimental findings from the search results, highlighting how Tyrphostin A1 was used as a negative control.
| Tyrphostin Compound | Experimental Context / Assay | Key Performance Findings (vs. Active Controls) | Supporting Experimental Data |
|---|---|---|---|
| This compound | Volume-sensitive Cl⁻ current activation in cultured rat astrocytes [1] | No inhibitory effect; confirmed inactivity as a negative control [1]. | Current activation: ~90% with A1 (inactive) vs. ~10% with A23 (active) [1]. |
| Tyrphostin AG490 (Active Control) | Proliferation of Mycosis fungoides (MF) tumor cell lines [2] | Inhibited constitutive Stat3sm activation and cell growth [2]. | [³H]thymidine incorporation assays showed AG490 inhibited spontaneous and IL-2-induced MF cell growth [2]. |
For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.
Protocol 1: Electrophysiology for Volume-Sensitive Cl⁻ Currents [1]
Protocol 2: Cell Proliferation and Signaling in MF Tumor Cells [2]
The following diagram illustrates the signaling pathway investigated in the MF tumor cell study, which tyrphostin AG490 was shown to inhibit.
The provided data firmly establishes this compound's utility as a validated negative control in specific bioactivity assays [1]. This is crucial for confirming that the observed effects of active tyrphostins are due to specific tyrosine kinase inhibition rather than non-specific cellular toxicity.
It is important to note that the search results do not provide a direct, head-to-head performance comparison of this compound against a comprehensive panel of alternatives. The available data is contextual, demonstrating its inactivity in specific pathways.
To build a more complete benchmarking guide, you may need to consult specialized databases for:
Acute Toxic;Irritant